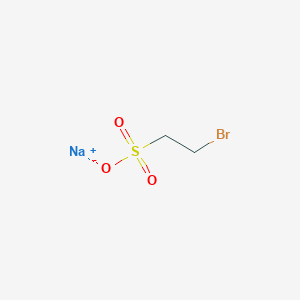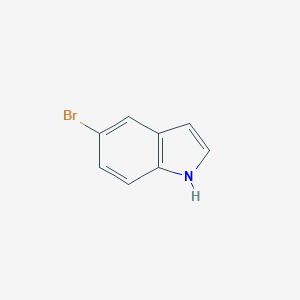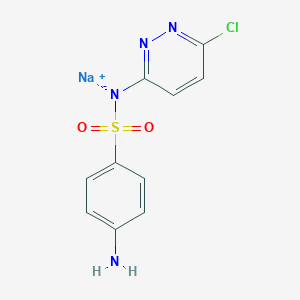
3-(三氟甲基)苯丙酮
描述
3-(Trifluoromethyl)phenylacetone, with the chemical formula C10H9F3O, is a compound known for its applications in organic synthesis. This colorless liquid is characterized by its trifluoromethyl and phenyl functional groups . It is also referred to as 1-(α,α,α-Trifluoro-m-tolyl)-2-propanone .
科学研究应用
3-(Trifluoromethyl)phenylacetone has diverse applications in scientific research:
Biology: It serves as a building block in the development of biologically active molecules.
Medicine: Research explores its potential in drug discovery and development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: It is utilized in the production of specialty chemicals and materials.
作用机制
Target of Action
3-(Trifluoromethyl)phenylacetone, also known as 1-[3-(trifluoromethyl)phenyl]propan-2-one, is a chiral iminium-type organocatalyst . It primarily targets substrates involved in asymmetric organic reactions . The compound’s role is to facilitate the synthesis of chiral amines and hydroxyl groups .
Mode of Action
The compound interacts with its targets through hydrogen bonding and steric interactions . This interaction enables the compound to act as a catalyst in the synthesis of chiral amines and hydroxyl groups . The resulting changes include the formation of new chiral centers in the substrate molecules .
Biochemical Pathways
It is known that the compound plays a role in asymmetric organic reactions . These reactions often involve the creation of new chiral centers, which can significantly affect the properties and activities of the resulting molecules .
Pharmacokinetics
The compound’s physical properties, such as its boiling point of 89-90 °c/05 mmHg and density of 1.204 g/mL at 25 °C , may influence its bioavailability and pharmacokinetic behavior.
Result of Action
The molecular and cellular effects of 3-(Trifluoromethyl)phenylacetone’s action primarily involve the synthesis of chiral amines and hydroxyl groups . These synthesized molecules can have various roles in cellular processes, depending on their specific structures and properties .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-(Trifluoromethyl)phenylacetone. For instance, the compound’s boiling point and density suggest that it may be sensitive to changes in temperature and pressure . Additionally, the compound’s efficacy as a catalyst may be affected by the concentration of the substrate and the presence of other molecules in the reaction environment .
准备方法
Synthetic Routes and Reaction Conditions: 3-(Trifluoromethyl)phenylacetone can be synthesized through various methods. One common approach involves the reaction of 3-(trifluoromethyl)benzyl chloride with acetone in the presence of a base . The reaction typically requires controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of 3-(Trifluoromethyl)phenylacetone often involves large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as distillation and purification to achieve the desired product quality .
化学反应分析
Types of Reactions: 3-(Trifluoromethyl)phenylacetone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
相似化合物的比较
- 3-(Trifluoromethyl)benzaldehyde
- 3-(Trifluoromethyl)benzoic acid
- 3-(Trifluoromethyl)phenylacetonitrile
Comparison: 3-(Trifluoromethyl)phenylacetone is unique due to its ketone functional group, which imparts distinct reactivity compared to its analogs. For instance, while 3-(Trifluoromethyl)benzaldehyde contains an aldehyde group, 3-(Trifluoromethyl)phenylacetone’s ketone group allows it to participate in different types of chemical reactions, such as nucleophilic addition .
属性
IUPAC Name |
1-[3-(trifluoromethyl)phenyl]propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O/c1-7(14)5-8-3-2-4-9(6-8)10(11,12)13/h2-4,6H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPHQCDCEBDRIOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CC(=CC=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50176320 | |
| Record name | 1-(alpha,alpha,alpha-Trifluoro-m-tolyl)acetone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50176320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21906-39-8 | |
| Record name | 1-[3-(Trifluoromethyl)phenyl]-2-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21906-39-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(alpha,alpha,alpha-Trifluoro-m-tolyl)acetone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021906398 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(alpha,alpha,alpha-Trifluoro-m-tolyl)acetone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50176320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(α,α,α-trifluoro-m-tolyl)acetone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.578 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(α,α,α-Trifluoro-m-tolyl)-2-propanone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UX2CXD4DHD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 3-(Trifluoromethyl)phenylacetone in the synthesis of Fenfluramine?
A1: 3-(Trifluoromethyl)phenylacetone serves as a crucial intermediate in the multi-step synthesis of Fenfluramine []. The provided research outlines a specific synthetic route where this compound undergoes reductive amination with a borohydride reducing agent and an amine to yield Fenfluramine []. This highlights the importance of 3-(Trifluoromethyl)phenylacetone in achieving high-purity Fenfluramine with controlled regioisomer content.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![[(2,6-Dimethylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B119025.png)


![[(1R,2R,3R,4R,5S,6R)-2-amino-3,5-dihydroxy-4,6-diphosphonooxycyclohexyl] dihydrogen phosphate](/img/structure/B119033.png)






